molecular formula C13H17NO5 B1428087 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde CAS No. 1443980-16-2

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Cat. No.: B1428087
CAS No.: 1443980-16-2
M. Wt: 267.28 g/mol
InChI Key: OIFLLIWFCBKKSN-UHFFFAOYSA-N
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Description

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde: is an organic compound with the molecular formula C13H17NO5. It is a derivative of benzaldehyde, featuring a methoxy group, a nitro group, and a 2-methylbutoxy substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde typically involves the following steps:

    Methoxylation: The methoxy group is introduced via methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base.

    Alkoxylation: The 2-methylbutoxy group is introduced through an alkylation reaction, typically using 2-methylbutanol and a suitable alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy and alkoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Employed in research to understand the mechanisms of nitration, methylation, and alkylation reactions.

Biology:

    Biochemical Studies: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

    Pharmaceutical Research: Explored for its potential as a precursor in the synthesis of pharmacologically active compounds.

Industry:

    Material Science: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde exerts its effects involves interactions at the molecular level. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzaldehyde ring. The methoxy and alkoxy groups can influence the compound’s solubility and overall chemical behavior. These interactions can modulate the compound’s activity in various chemical and biological processes.

Comparison with Similar Compounds

    4-Methoxy-2-nitrobenzaldehyde: Lacks the 2-methylbutoxy group, making it less hydrophobic.

    5-Methoxy-2-nitrobenzaldehyde: Lacks the 2-methylbutoxy group, affecting its reactivity and solubility.

    4-(2-Methylbutoxy)-2-nitrobenzaldehyde: Lacks the methoxy group, altering its electron-donating properties.

Uniqueness: 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde is unique due to the presence of both methoxy and 2-methylbutoxy groups, which confer distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs.

Properties

IUPAC Name

5-methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-7,9H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFLLIWFCBKKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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